Trans-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Lipophilicity Drug Design Permeability

trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS 1363594-80-2) is a chiral, non-natural β-proline analogue consisting of a pyrrolidine-3-carboxylic acid core with a para-trifluoromethylphenyl substituent at the 4-position in a trans configuration. Its molecular formula is C₁₂H₁₂F₃NO₂ and its molecular weight is 259.22 g/mol.

Molecular Formula C12H12F3NO2
Molecular Weight 259.22
CAS No. 1363594-80-2
Cat. No. B3236169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrans-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
CAS1363594-80-2
Molecular FormulaC12H12F3NO2
Molecular Weight259.22
Structural Identifiers
SMILESC1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(9)11(17)18/h1-4,9-10,16H,5-6H2,(H,17,18)/t9-,10+/m1/s1
InChIKeyMFKDNBMRBWNZTH-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is trans-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS 1363594-80-2) and Why Procuring Teams Should Evaluate It


trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS 1363594-80-2) is a chiral, non-natural β-proline analogue consisting of a pyrrolidine-3-carboxylic acid core with a para-trifluoromethylphenyl substituent at the 4-position in a trans configuration. Its molecular formula is C₁₂H₁₂F₃NO₂ and its molecular weight is 259.22 g/mol . The compound is supplied as a research intermediate for the construction of peptidomimetics, protease inhibitors, and chiral ligands; the (3R,4S) absolute stereochemistry is confirmed by SMILES (O=C(O)[C@H]1CNC[C@@H]1c1ccc(cc1)C(F)(F)F) and InChI Key MFKDNBMRBWNZTH-ZJUUUORDSA-N [1]. The electron-withdrawing CF₃ group imparts distinct physicochemical properties such as a low computed XlogP of -0.5 and a topological polar surface area of 49.3 Ų, which differentiate it from its positional isomers .

Why Generic Substitution of trans-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is Scientifically Unsound


This compound cannot be generically substituted by other pyrrolidine-3-carboxylic acid derivatives because two structural variables dictate its biological and physicochemical profile: the position of the CF₃ substituent on the phenyl ring and the absolute stereochemistry at the pyrrolidine C3–C4 positions. Changing the CF₃ position from para to meta or ortho shifts the computed XlogP by more than 2 log units , which impacts passive membrane permeability, solubility, and off-target binding. Inverting the stereochemistry from (3R,4S) to (3S,4R) alters the three-dimensional presentation of the carboxylate and amine pharmacophores, which in chiral biological environments (enzyme active sites, receptor pockets) can change binding affinity by orders of magnitude even when the atom connectivity is identical . Procurement decisions that treat “trans-4-Ar-pyrrolidine-3-carboxylic acid” as a single commodity therefore risk obtaining a material with different reactivity, pharmacokinetic behaviour, or pharmacological selectivity.

Quantitative Differentiation Evidence for trans-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid versus Closest Analogs


Lipophilicity Divergence: XlogP -0.5 (para-CF₃) vs. LogP 2.42 (meta-CF₃ Hydrochloride)

The target compound (para-CF₃ free base) exhibits a computed XlogP of -0.5, while the meta-substituted positional isomer (as the hydrochloride salt) displays a LogP of 2.42. This >2.9 log-unit difference indicates that the para-CF₃ isomer is substantially more hydrophilic, which translates into higher aqueous solubility and lower passive membrane permeability . In the context of oral bioavailability and CNS penetration, this divergence makes the two isomers non-interchangeable; the para isomer is better suited for peripherally restricted or solubility-limited targets, whereas the meta isomer (or its salt) may be preferred when higher lipophilicity is desired [1].

Lipophilicity Drug Design Permeability

Stereochemical Identity: (3R,4S) Absolute Configuration vs. (3S,4R) Enantiomer

The target compound is assigned the (3R,4S) absolute configuration (or the racemic trans mixture containing it), while the enantiomeric (3S,4R) form is catalogued under CAS 1049978-66-6 (often as the hydrochloride salt) . In biological systems where the pyrrolidine NH and carboxylate act as a zwitterionic warhead (e.g., DPP-4, arginase, or GABA-aminotransferase), the stereochemistry determines the vector of hydrogen-bonding interactions and the occupancy of hydrophobic sub-pockets. Although direct IC₅₀ data for these precise free bases are not publicly available, SAR analyses of gliptin-like pyrrolidine inhibitors confirm that even minor stereochemical changes alter the binding mode in the S1 and S2 pockets of DPP-4 by reorienting the trifluorophenyl group [1]. Procuring the incorrect enantiomer would therefore introduce uncontrolled variability into any structure-activity study.

Chiral Resolution Enantioselectivity Target Binding

Topological Polar Surface Area and Hydrogen-Bond Capacity: Consistent Scaffold for Target Engagement

The target compound has a topological polar surface area (TPSA) of 49.3 Ų, 2 hydrogen-bond donors (NH, COOH), and 3 hydrogen-bond acceptors (C=O, NH, CF₃) . This PSA value falls within the optimal range (<60 Ų) for blood–brain barrier penetration if required, yet the compound remains highly water-soluble due to its zwitterionic character. In contrast, the unsubstituted phenyl analog (4-phenylpyrrolidine-3-carboxylic acid) lacks the CF₃ group, which reduces the number of hydrogen-bond acceptors and alters the electronic distribution, potentially weakening key fluorine-mediated interactions observed in DPP-4 and arginase inhibitor co-crystal structures [1].

Polar Surface Area Hydrogen Bonding Bioavailability

Supplier-Confirmed Purity and Stereochemical Integrity vs. Unspecified Isomeric Mixtures

Reputable suppliers such as Fluorochem provide this compound with a certified purity of 97% and unambiguous stereochemical assignment (3R,4S) as verified by ¹H/¹³C NMR and chiral HPLC . The hydrochloride salt of the enantiomer (CAS 1049978-66-6) is available at 99% purity from ChemImpex , but switching to the salt form changes the molecular weight (295.69 vs. 259.22), the stoichiometry for coupling reactions, and the solubility profile. Generic sourcing of “trans-4-(trifluoromethylphenyl)pyrrolidine-3-carboxylic acid” without specifying the free base or the exact enantiomer risks receiving a racemic mixture or an undefined diastereomer, which would invalidate quantitative SAR and impede patent filing.

Quality Control Chiral Purity Procurement

Para-Substitution Electronic Effects: Differentiated Reactivity in Amide Bond Formation

The para-CF₃ substituent exerts a strong electron-withdrawing effect (–I) that lowers the pKₐ of the carboxylic acid relative to the unsubstituted phenyl analog, enhancing its reactivity toward amide coupling reagents such as HATU or EDCI . This electronic activation is absent in the para-methyl or para-methoxy analogs. While direct pKₐ measurements for this specific compound are not publicly available, the Hammett σₚ constant for CF₃ is +0.54, compared to 0.00 for H, predicting a pKₐ decrease of approximately 0.5–1.0 units based on the linear free-energy relationship for substituted benzoic acids [1]. In practice, this translates into faster coupling kinetics and higher conversion yields when the pyrrolidine carboxylic acid is used as a fragment in library synthesis.

Electronic Effects Synthetic Chemistry Coupling Efficiency

High-Confidence Application Scenarios for trans-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid Based on Evidence


Para-CF₃ Pyrrolidine Scaffold for DPP-4 and Serine Protease Inhibitor Design

The (3R,4S)-4-(para-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid core maps onto the P1 fragment of gliptin-class DPP-4 inhibitors. SAR analyses confirm that the para-CF₃ orientation projects optimally into the S1 hydrophobic pocket, while the trans stereochemistry orients the carboxylate for ionic interactions with the catalytic serine [1]. The low XlogP (-0.5) of the free base ensures high aqueous solubility, a desirable property for polar drug candidates. Researchers developing covalent or reversible DPP-4 inhibitors should select this specific isomer to maintain binding-mode consistency with published co-crystal structures.

Chiral Building Block for Peptidomimetic and β-Proline Library Synthesis

The compound serves as a rigid, chiral β-proline isostere. Its TPSA (49.3 Ų) and hydrogen-bond donor/acceptor profile match the Rule-of-Five space for oral drugs, making it an attractive fragment for parallel library synthesis . The confirmed 97% purity and documented (3R,4S) stereochemistry ensure that amide coupling reactions produce a single diastereomer, eliminating the need for chiral resolution after diversification.

Fluorine-Mediated Binding Enhancement in Arginase and Metalloenzyme Inhibitor Programs

Fluorine atoms in the CF₃ group can engage in orthogonal multipolar interactions with backbone amide carbonyls and histidine residues in metalloenzyme active sites [2]. The para substitution on the phenyl ring places the CF₃ at an optimal distance from the pyrrolidine core for such interactions, while the low lipophilicity (XlogP -0.5) mitigates the risk of promiscuous hydrophobic binding. This property is particularly relevant for arginase inhibitors where polar interactions dominate.

Free-Base Form for Direct Use in Multi-Step Synthesis without Counterion Interference

Unlike the hydrochloride salt enantiomer (CAS 1049978-66-6, MW 295.69) , this product is supplied as the free base, eliminating the need for a neutralisation step before use in base-sensitive reactions such as Boc protection or peptide coupling. The free base status also simplifies mass balance calculations in process chemistry, as the exact molecular weight (259.22 g/mol) can be used without correction for counterion mass.

Quote Request

Request a Quote for Trans-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.